Regioisomeric Specificity: Only the 3-Amine Enables the Documented JMJD6 Inhibitor Pharmacophore
The Chinese patent CN114478478A and the foundational publication by Qian et al. (2022) exclusively claim and describe N-(1-(6-(substituted phenyl)-pyridazin-3-yl)-piperidine-3-yl)-amine derivatives as JMJD6 inhibitors. All 25+ compounds synthesized and tested in the SAR study bear the amine substituent at the piperidine 3-position; no 4-amino derivatives are reported. The lead compound A29, derived from this 3-amine scaffold, exhibited a JMJD6 binding affinity of K_D = 0.75 ± 0.08 μM [1]. The 2-chlorophenyl substituent on the pyridazine ring is among the substitution patterns explicitly encompassed by the general Markush structure in the patent [2].
| Evidence Dimension | Regioisomeric position of primary amine on piperidine ring (3-position vs. 4-position) |
|---|---|
| Target Compound Data | Amine at piperidine 3-position; scaffold matches general formula (I) in CN114478478A and all compounds in Qian et al. 2022 SAR table |
| Comparator Or Baseline | 1-[6-(2-Chlorophenyl)pyridazin-3-yl]piperidin-4-amine (CAS 1338681-00-7): amine at piperidine 4-position; no published JMJD6 inhibitor SAR data found for this regioisomer |
| Quantified Difference | The 3-amine regioisomer is the exclusive scaffold documented for JMJD6 inhibition in this chemical series; the 4-amine regioisomer lacks any published JMJD6 binding or cellular activity data |
| Conditions | SAR study of 25+ N-(1-(6-(substituted phenyl)-pyridazin-3-yl)-piperidine-3-yl)-amine derivatives; patent claims covering N-(1-(6-(substituted phenyl)pyridazin-3-yl)piperidin-3-yl)amine/amide derivatives as JMJD6 inhibitors (CN114478478A) |
Why This Matters
Procurement of the 4-amine regioisomer (CAS 1338681-00-7) provides no validated path to JMJD6 inhibitors, whereas the 3-amine (CAS 1338657-88-7) is the documented gateway to this pharmacologically active series.
- [1] Qian Y, Ao M, Li B, Kuang Z, Wang X, Cao Y, Li J, Qiu Y, Guo K, Fang M, Wu Z. Design and synthesis of N-(1-(6-(substituted phenyl)-pyridazin-3-yl)-piperidine-3-yl)-amine derivatives as JMJD6 inhibitors. Bioorganic Chemistry. 2022;129:106119. Lead compound A29: K_D = 0.75 ± 0.08 μM; TGI = 66.6% at 50 mg/kg i.p. View Source
- [2] Wu Z, Fang M, Liu W, Qian Y, Ao M, Cao Y, Wang X, Li B, Zhang Y. CN114478478A. Claims 1-10 encompass N-(1-(6-(substituted phenyl)pyridazin-3-yl)piperidin-3-yl)amine/amide derivatives where substituted phenyl includes halogen-substituted phenyl. Filing: 2022-02-18. View Source
